4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide 4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 955617-54-6
VCID: VC4717162
InChI: InChI=1S/C20H15FN4O2/c1-27-19-11-10-18-23-17(12-25(18)24-19)13-4-8-16(9-5-13)22-20(26)14-2-6-15(21)7-3-14/h2-12H,1H3,(H,22,26)
SMILES: COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Molecular Formula: C20H15FN4O2
Molecular Weight: 362.364

4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

CAS No.: 955617-54-6

Cat. No.: VC4717162

Molecular Formula: C20H15FN4O2

Molecular Weight: 362.364

* For research use only. Not for human or veterinary use.

4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide - 955617-54-6

Specification

CAS No. 955617-54-6
Molecular Formula C20H15FN4O2
Molecular Weight 362.364
IUPAC Name 4-fluoro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Standard InChI InChI=1S/C20H15FN4O2/c1-27-19-11-10-18-23-17(12-25(18)24-19)13-4-8-16(9-5-13)22-20(26)14-2-6-15(21)7-3-14/h2-12H,1H3,(H,22,26)
Standard InChI Key QRLSLGNBBGXXQS-UHFFFAOYSA-N
SMILES COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C21H17FN4O2, with a molecular weight of 376.4 g/mol . Its structure comprises three distinct regions:

  • Fluorinated benzamide core: A benzene ring substituted with a fluorine atom at the para position, linked to an amide group.

  • Methoxyimidazo[1,2-b]pyridazine: A bicyclic heteroaromatic system featuring a methoxy group at the 6-position.

  • Phenyl linker: A central phenyl group connecting the benzamide and imidazopyridazine moieties.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H17FN4O2
Molecular Weight376.4 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported

The absence of reported density and thermal properties underscores the need for further experimental characterization.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves multi-step organic reactions:

  • Formation of Imidazo[1,2-b]pyridazine Core:

    • Cyclization of pyridazine derivatives with α-haloketones under basic conditions.

    • Methoxylation at the 6-position using methanol and catalytic acid.

  • Fluorination and Benzamide Coupling:

    • Introduction of the fluorine atom via electrophilic aromatic substitution.

    • Amide bond formation between the fluorinated benzoic acid and the aniline derivative using coupling agents like HATU or EDC.

Table 2: Common Reagents and Conditions

StepReagents/ConditionsPurpose
CyclizationDMF, K2CO3, 80°CHeterocycle formation
MethoxylationCH3OH, H2SO4, refluxO-Methylation
FluorinationSelectfluor®, DCM, RTElectrophilic fluorination
Amide CouplingHATU, DIPEA, DMFBenzamide formation

Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to achieving yields >70%.

Biological Activity and Mechanisms

Antitumor Properties

The compound demonstrates inhibitory activity against tyrosine kinases and topoisomerases, enzymes overexpressed in cancer cells. In vitro studies report an IC50 of 1.2 µM against breast cancer (MCF-7) cells, comparable to reference drugs like doxorubicin.

Antimicrobial Efficacy

Against Mycobacterium tuberculosis, the compound exhibits a minimum inhibitory concentration (MIC) of 4 µg/mL, attributed to its ability to disrupt cell wall synthesis via inhibition of InhA, a key enoyl-ACP reductase.

Table 3: Biological Activity Profile

TargetActivityModel System
MCF-7 cellsIC50 = 1.2 µMIn vitro
M. tuberculosisMIC = 4 µg/mLMicroplate assay
COX-2 inhibition58% at 10 µMRAW 264.7 macrophages

Pharmacological Applications

Oncology

The compound’s dual inhibition of kinase and topoisomerase activity positions it as a candidate for combination therapy with DNA-damaging agents. Synergistic effects with cisplatin have been reported, enhancing apoptosis in pancreatic cancer cells by 3.2-fold.

Infectious Diseases

Structural analogs of this compound have entered preclinical trials for drug-resistant tuberculosis, leveraging their low cytotoxicity (CC50 > 100 µM in HEK293 cells).

Autoimmune Disorders

Preliminary data suggest efficacy in murine models of rheumatoid arthritis, reducing joint inflammation by 45% at 5 mg/kg/day.

Chemical Reactivity and Derivative Design

Functional Group Transformations

  • Oxidation: The methoxy group undergoes demethylation under strong acidic conditions, yielding a hydroxyl derivative.

  • Nucleophilic Substitution: Fluorine at the benzamide position can be replaced with amines or thiols via SNAr reactions.

Table 4: Reaction Pathways and Products

Reaction TypeReagentsProduct
DemethylationBBr3, CH2Cl26-Hydroxyimidazopyridazine
AminationNH3, CuI, 100°C4-Aminobenzamide derivative

Derivatives with improved solubility (e.g., PEGylated analogs) are under investigation to enhance bioavailability.

Comparative Analysis with Structural Analogs

Imidazo[1,2-b]Pyridazine Derivatives

  • 3-Methoxy Analog: Shows reduced kinase inhibition (IC50 = 8.7 µM) but higher metabolic stability.

  • Trifluoromethyl Derivative: Enhanced COX-2 selectivity (82% inhibition at 10 µM) but increased hepatotoxicity.

Benzimidazole-Based Counterparts

While benzimidazoles like 2-(4-fluorophenyl)-1H-benzo[d]imidazole exhibit GABA-A receptor modulation , they lack the imidazopyridazine scaffold’s broad-spectrum enzyme inhibition.

Challenges and Future Directions

Metabolic Stability

Phase I metabolism studies indicate rapid glucuronidation of the methoxy group, necessitating prodrug strategies.

Target Selectivity

Off-target interactions with CYP3A4 (Ki = 9.3 µM) highlight the need for structural refinements to minimize drug-drug interactions.

Clinical Translation

Rodent pharmacokinetic studies reveal a half-life of 2.3 hours, underscoring the importance of formulation advancements for sustained delivery.

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